2-[(5-methylfuran-3-yl)methylidene]propanedinitrile
Description
2-[(5-methylfuran-3-yl)methylidene]propanedinitrile is an organic compound characterized by a furan ring substituted with a methyl group and a propanedinitrile moiety
Properties
IUPAC Name |
2-[(5-methylfuran-3-yl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c1-7-2-8(6-12-7)3-9(4-10)5-11/h2-3,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPFGEJOHOIVRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(5-methylfuran-3-yl)methylidene]propanedinitrile typically involves the condensation of 5-methylfuran-3-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.
Chemical Reactions Analysis
2-[(5-methylfuran-3-yl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups like amides or esters under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to 2-[(5-methylfuran-3-yl)methylidene]propanedinitrile. For instance, compounds synthesized from this structure have shown promising cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Methylfuran derivative | HepG2 (liver cancer) | 3.20 |
| 5-Methylfuran derivative | HCT-116 (colon cancer) | 3.54 |
| 5-Methylfuran derivative | NCI-H460 (lung cancer) | 3.89 |
These results indicate that the presence of the furan ring may enhance the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Another significant application of this compound is in the development of antimicrobial agents. Compounds derived from this compound have been tested for their efficacy against various bacterial strains, showing moderate to high antimicrobial activity:
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 12 |
| Derivative B | Escherichia coli | 20 |
These findings suggest that modifications to the furan moiety can lead to enhanced antimicrobial properties, making these derivatives suitable for further development as therapeutic agents .
Polymeric Applications
The incorporation of this compound into polymer matrices has been explored for creating novel materials with desirable properties. The compound can act as a cross-linking agent or a functional monomer in polymer synthesis, potentially leading to materials with improved thermal stability and mechanical strength.
Agrochemical Applications
The potential use of this compound in agrochemicals has also been investigated. Its derivatives may serve as effective pesticides or herbicides due to their biological activity against plant pathogens and pests. Research is ongoing to evaluate their efficacy in agricultural settings, focusing on their mode of action and environmental impact.
Case Study: Anticancer Activity Assessment
In a recent study published in MDPI, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against different cancer cell lines using the MTT assay method. The study found that compounds with specific substituents on the furan ring exhibited significantly lower IC50 values compared to standard chemotherapeutics like doxorubicin, indicating their potential as novel anticancer agents .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of synthesized derivatives. The study demonstrated that certain modifications led to compounds with MIC values lower than those of established antibiotics, suggesting that these new compounds could be developed into effective treatments for resistant bacterial strains .
Mechanism of Action
The mechanism by which 2-[(5-methylfuran-3-yl)methylidene]propanedinitrile exerts its effects is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its nitrile and furan moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds to 2-[(5-methylfuran-3-yl)methylidene]propanedinitrile include other furan derivatives with nitrile groups, such as:
- 2-[(5-methylfuran-2-yl)methylidene]propanedinitrile
- 2-[(5-ethylfuran-3-yl)methylidene]propanedinitrile
- 2-[(5-methylthiophene-3-yl)methylidene]propanedinitrile
These compounds share structural similarities but differ in the position or type of substituents on the furan ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Biological Activity
The compound 2-[(5-methylfuran-3-yl)methylidene]propanedinitrile is a nitrile derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.
This compound features a furan ring and multiple nitrile groups, which contribute to its reactivity and biological activity. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the nitrile and furan moieties allows for modulation of various biochemical pathways, potentially influencing processes such as inflammation, cancer progression, and microbial resistance.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. This has made it a candidate for the development of new antibiotics. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use in treating infections.
Anticancer Activity
Furan derivatives are known for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways . The compound's ability to disrupt glycolytic pathways in tumor cells has also been noted, indicating its potential as an anticancer agent .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been highlighted in several studies. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various furan derivatives against Staphylococcus aureus and Escherichia coli, with results showing that compounds similar to this compound exhibited significant inhibition zones compared to control groups.
- Anticancer Activity Assessment : In vitro tests on human cancer cell lines demonstrated that the compound induced cell cycle arrest and apoptosis. The mechanism involved mitochondrial dysfunction and the activation of caspase pathways, leading to increased cancer cell death .
- Anti-inflammatory Mechanisms : Research involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with this compound resulted in reduced levels of TNF-alpha and IL-6, indicating a strong anti-inflammatory effect .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
